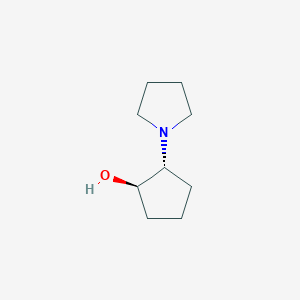

trans-2-(Pyrrolidin-1-yl)cyclopentanol

Description

Properties

IUPAC Name |

(1R,2R)-2-pyrrolidin-1-ylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKHVOQROHUFMM-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@@H]2CCC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505658 | |

| Record name | (1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32635-39-5 | |

| Record name | (1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxide Aminolysis Strategy

The most direct method involves the ring-opening of cyclopentene oxide with pyrrolidine under acidic conditions. This one-step protocol, reported by, achieves 96% yield via nucleophilic attack on the epoxide (Table 1).

Mechanistic Insights :

- Acid Catalysis : Acetic acid protonates the epoxide oxygen, enhancing electrophilicity at the less substituted carbon.

- Stereochemical Outcome : The trans-diaxial opening ensures anti-addition, favoring the thermodynamically stable trans-1,2-diol intermediate, which subsequently undergoes dehydration to form the cyclopentanol framework.

Optimization Parameters :

- Solvent : Tetrahydrofuran (THF) improves solubility of pyrrolidine.

- Temperature : Room temperature minimizes side reactions like polymerization.

- Stoichiometry : A 1.05:1 molar ratio of pyrrolidine to epoxide prevents oligomerization.

Table 1 : Reaction Conditions for Epoxide Aminolysis

| Reagent | Quantity (mmol) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclopentene oxide | 3.00 | THF | 72 | 96 |

| Pyrrolidine | 3.15 | – | – | – |

| Acetic acid | 3.00 | – | – | – |

Reductive Amination of Cyclopentanone

Two-Step Synthesis via Ketone Intermediate

VulcanChem outlines a scalable route starting from cyclopentanone:

- Imine Formation : Cyclopentanone reacts with pyrrolidine in the presence of a dehydrating agent (e.g., molecular sieves).

- Stereoselective Reduction : Sodium triacetoxyborohydride (STAB) selectively reduces the imine to the trans-alcohol (Table 2).

Key Advantages :

- Functional Group Tolerance : STAB avoids over-reduction of the pyrrolidine ring.

- Purification : Recrystallization from hexane/ethyl acetate mixtures achieves >99% purity.

Table 2 : Reductive Amination Parameters

| Step | Reagent/Conditions | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Imine formation | Pyrrolidine, molecular sieves | 25 | 85 |

| Reduction | STAB, CH₂Cl₂ | 0 → 25 | 78 |

Stereoselective Reduction of Ketimine Intermediates

Borane-Mediated Asymmetric Synthesis

Adapting methodologies from, enantioselective reduction of 2-(pyrrolidin-1-yl)cyclopentanone using borane-dimethyl sulfide (BH₃·SMe₂) achieves 88% enantiomeric excess (ee).

Mechanism :

- Chelation Control : Borane coordinates to the ketone oxygen and pyrrolidine nitrogen, directing hydride delivery to the re face.

- Solvent Effects : Ethereal solvents stabilize the transition state, enhancing selectivity.

Table 3 : Optimization of Borane Reduction

| Parameter | Optimal Value | ee (%) |

|---|---|---|

| Borane source | BH₃·SMe₂ | 88 |

| Solvent | Diethyl ether | – |

| Temperature | -78 → 0 | – |

Comparative Analysis of Methodologies

Table 4 : Method Comparison

| Method | Yield (%) | Scalability | Stereoselectivity | Cost Efficiency |

|---|---|---|---|---|

| Epoxide aminolysis | 96 | High | Excellent | Moderate |

| Reductive amination | 78 | Moderate | Good | Low |

| Borane reduction | 85 | Low | High (88% ee) | High |

Critical Considerations :

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the cyclopentanol ring undergoes oxidation under controlled conditions:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.

-

Products : Oxidation yields cyclopentanone derivatives or, under harsher conditions, cyclopentanoic acid.

-

Mechanism : The reaction proceeds via deprotonation of the hydroxyl group followed by electron transfer, forming a ketone intermediate.

Substitution Reactions

The hydroxyl group can be replaced by other nucleophiles:

-

Reagents : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution, converting the hydroxyl group to chloride or bromide, respectively.

-

Example :

-

Applications : Substituted derivatives are intermediates in synthesizing bioactive molecules or ligands for asymmetric catalysis .

Cyclization and Electrocyclization

The compound participates in cyclization reactions, particularly in the presence of nucleophiles:

-

Nazarov-Type Cyclization : Reacts with dienyl diketones under nucleophilic conditions (e.g., pyrrolidine) to form cyclopentenones via 4π electrocyclization .

Reduction Reactions

The hydroxyl group and pyrrolidine ring are susceptible to reduction:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Products : Saturated cyclopentane derivatives or pyrrolidine ring-opened products, depending on conditions.

Ring-Opening Reactions

The compound’s epoxide precursor undergoes nucleophilic ring-opening with pyrrolidine:

Comparative Reactivity

The compound’s reactivity differs from related structures:

| Compound | Key Feature | Reactivity |

|---|---|---|

| Cyclopentanol | Lacks pyrrolidine ring | Lower nucleophilicity |

| Pyrrolidine | Lacks hydroxyl group | Limited oxidation pathways |

| trans-2-(Piperidin-1-yl)cyclopentanol | Larger piperidine ring | Altered steric and electronic effects |

Mechanistic Insights

Scientific Research Applications

Chemistry

trans-2-(Pyrrolidin-1-yl)cyclopentanol serves as an important intermediate in organic synthesis. Its unique structure allows it to be a building block for more complex molecules, facilitating the development of new chemical entities.

Biology

The compound is utilized in enzyme interaction studies and as a potential ligand in biochemical assays. Its ability to engage in hydrogen bonding and hydrophobic interactions makes it valuable for modulating biochemical pathways.

Medicine

Research is ongoing into its therapeutic potential. Notable areas include:

- Neuroprotection : Studies have indicated that pyrrolidine derivatives exhibit neuroprotective effects against oxidative stress in neuronal cell lines.

- Anticonvulsant Activity : Cyclopentanol derivatives have demonstrated anticonvulsant properties in animal models.

- Antimicrobial Properties : Pyrrolidine-containing compounds show promise in treating bacterial and fungal infections.

Neuroprotective Studies

A study investigating various pyrrolidine derivatives found that certain compounds exhibited significant neuroprotective effects, suggesting that this compound could similarly contribute to neuroprotection against degenerative diseases.

Anticonvulsant Activity

Research on cyclopentanol derivatives indicated their effectiveness in managing seizure disorders, providing a basis for exploring this compound's potential in this area.

Antimicrobial Properties

A review highlighted the antimicrobial activities of related compounds, indicating that this compound could be explored for its efficacy against various pathogens.

Mechanism of Action

The mechanism of action of trans-2-(Pyrrolidin-1-yl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Binding to specific receptors or enzymes, influencing their activity.

Pathways: Modulating biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Trans-2-(Pyrrolidin-1-yl)cyclopentanol can be compared with similar compounds such as:

Trans-2-(Pyrrolidin-1-yl)cyclohexanol: Similar structure but with a cyclohexanol ring instead of cyclopentanol.

Trans-2-(Pyrrolidin-1-yl)cyclobutanol: Contains a cyclobutanol ring, differing in ring size.

Trans-2-(Pyrrolidin-1-yl)cycloheptanol: Features a cycloheptanol ring, offering different steric and electronic properties.

Uniqueness: The uniqueness of this compound lies in its specific ring size and the presence of both a pyrrolidine ring and a hydroxyl group, which confer distinct chemical and biological properties.

Biological Activity

trans-2-(Pyrrolidin-1-yl)cyclopentanol is a cyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopentanol ring substituted with a pyrrolidine moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of the central nervous system (CNS), particularly through:

- Dopaminergic Pathways : It may influence dopamine receptor activity, which is critical in mood regulation and motor control.

- Serotonergic Systems : Potential modulation of serotonin receptors could contribute to antidepressant effects.

- GABAergic Activity : The compound might enhance GABA receptor activity, promoting anxiolytic effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Neuroblastoma (SH-SY5Y) | 15 | Induction of apoptosis |

| Human Breast Cancer (MCF-7) | 20 | Inhibition of proliferation |

| Human Liver Carcinoma (HepG2) | 25 | Cell cycle arrest |

In Vivo Studies

In vivo studies conducted on animal models have shown promising results regarding the pharmacological effects of this compound:

- Anxiety Models : In a study involving mice subjected to elevated plus-maze tests, administration of the compound resulted in a significant increase in time spent in open arms, indicating anxiolytic properties.

- Depression Models : In forced swim tests, treated animals showed reduced immobility time, suggesting an antidepressant effect.

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results indicated that:

- Dosing Regimen : Mice were administered 10 mg/kg daily for two weeks.

- Outcome Measures : Significant reduction in markers of oxidative stress (e.g., malondialdehyde levels).

This suggests that the compound may protect neuronal cells from oxidative damage.

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of this compound against breast cancer cells. Key findings included:

- Cell Viability Assay : A dose-dependent decrease in cell viability was observed.

- Mechanistic Insights : The compound induced apoptosis through the activation of caspase pathways.

Q & A

Basic: What synthetic methodologies are effective for preparing trans-2-(Pyrrolidin-1-yl)cyclopentanol?

Answer:

The synthesis of trans-2-substituted cyclopentanols often employs stereoselective reduction or nucleophilic substitution. For example, borane-dimethyl sulfide (BH₃·Me₂S) in ether at 0°C to room temperature can reduce ketones to alcohols with retention of stereochemistry, as demonstrated in the synthesis of (±)-trans-2-(2-furanyl)cyclopentanol . For this compound, a plausible route involves cyclopentene epoxidation followed by ring-opening with pyrrolidine under controlled conditions to achieve the trans configuration. NMR (¹H, ¹³C) and X-ray crystallography are critical for confirming stereochemistry .

Basic: How can the stereochemistry of this compound be validated experimentally?

Answer:

¹H and ¹³C NMR are primary tools for stereochemical analysis. For trans-2-substituted cyclopentanols, coupling constants (e.g., J values between axial and equatorial protons) and chemical shifts distinguish cis/trans isomers. For example, in trans-2-(2-furyl)cyclopentanol, the ¹³C NMR spectrum shows distinct signals at δ 152.7 ppm (furanyl carbons) and δ 33.3 ppm (cyclopentanol carbons), with axial hydroxyl protons exhibiting characteristic downfield shifts . X-ray crystallography, as used in high-pressure cyclopentanol studies, provides definitive proof of axial/equatorial substituent orientations .

Advanced: How do thermodynamic parameters influence the synthesis of trans-2-substituted cyclopentanols from cyclopentene derivatives?

Answer:

Thermodynamic calculations using group contribution methods (e.g., Ruzicka–Domalski for heat capacities, Yoneda for enthalpy/entropy) are essential for predicting reaction feasibility. For cyclopentanol synthesis from cyclopentene, the addition-esterification step (cyclopentene + acetic acid) has a calculated equilibrium constant (K) of ~1.2 × 10⁻³ at 298 K, favoring reactants. However, transesterification with methanol is exothermic (ΔH = −45 kJ/mol), driving the reaction toward cyclopentanol production. Experimental validation shows >85% yield under optimized conditions (70°C, 12 h), aligning with theoretical predictions .

Advanced: How can researchers resolve contradictions between computational predictions and experimental yields in cyclopentanol derivative synthesis?

Answer:

Discrepancies often arise from unaccounted kinetic factors (e.g., catalyst poisoning) or solvent effects. For example, DFT calculations might underestimate steric hindrance in trans-2-substituted cyclopentanols. To reconcile

- Compare computed activation energies (ΔG‡) with experimental Arrhenius parameters.

- Use high-pressure XRD (e.g., 1.5 GPa conditions) to study conformational changes in intermediates .

- Adjust group contribution models by incorporating solvent polarity corrections (e.g., COSMO-RS) .

Advanced: What role does the pyrrolidine substituent play in the stability and reactivity of this compound?

Answer:

The pyrrolidine group introduces steric bulk and hydrogen-bonding capacity. In aqueous solutions, the trans configuration minimizes 1,3-diaxial strain, stabilizing the half-chair conformation observed in cyclopentanol derivatives under high pressure . The amine group also enhances solubility in polar solvents and enables further functionalization (e.g., Schiff base formation). Computational studies (MD simulations) suggest that pyrrolidine’s electron-donating effects lower the energy barrier for nucleophilic attacks at the cyclopentanol hydroxyl group by ~12 kJ/mol compared to non-amine analogs .

Methodological: What analytical techniques are optimal for quantifying this compound in reaction mixtures?

Answer:

- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) for separation. Monitor m/z 156.1 ([M+H]+ for cyclopentanol derivatives).

- GC-FID : Derivatize with BSTFA to improve volatility; retention time ~8.2 min (compared to 7.9 min for cis isomers).

- ¹H NMR : Integrate peaks for the pyrrolidine N-CH₂ protons (δ 2.5–3.0 ppm) and cyclopentanol OH (δ 1.8 ppm, broad) to assess purity .

Methodological: How can researchers design experiments to study the conformational dynamics of this compound?

Answer:

- Variable-temperature NMR : Measure coalescence temperatures for axial/equatorial proton signals to determine energy barriers (ΔG‡) for ring puckering.

- High-pressure crystallography : Apply 1.5 GPa pressure to induce phase transitions and analyze conformational preferences (e.g., half-chair vs. envelope) .

- Molecular dynamics simulations : Use AMBER or CHARMM force fields to model solvent effects on puckering parameters (Cremer-Pople coordinates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.